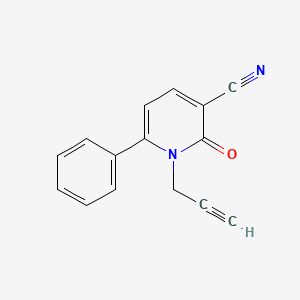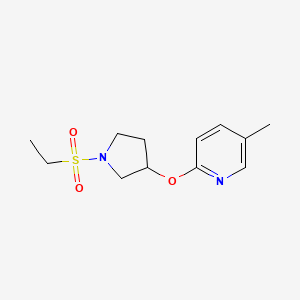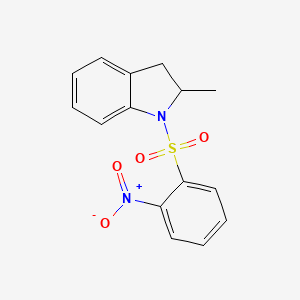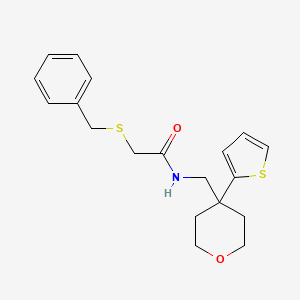![molecular formula C11H7ClF3N3O B2768890 4-[(2-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 339020-97-2](/img/structure/B2768890.png)
4-[(2-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(2-Chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one, also known as CCTP, is a small organic molecule that has recently been studied for its potential applications in the field of medicinal chemistry. CCTP has a number of interesting properties that make it an attractive target for research in various scientific disciplines. The synthesis of CCTP is relatively simple, and its structure is quite versatile, making it an ideal candidate for further exploration.
Scientific Research Applications
Novel Synthesis Techniques
Recent studies have showcased innovative synthesis techniques involving compounds structurally related to 4-[(2-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one, highlighting the compound's versatility and potential in various research applications. For instance, the metal-free electrophilic fluorination promoted by Selectfluor leads to the unexpected C–C bond cleavage, yielding 4-fluoro-pyrazole products from pyrazoles with methylene groups at moderate to good yields (H. Bonacorso et al., 2015). Additionally, green, one-pot, catalyst-free syntheses of novel pyrano[2,3-c]pyrazoles and pyrano[2,3-d]pyrimidines bearing chromone rings have been developed, demonstrating the compound's role in producing potential anticancer agents (T. Ali et al., 2021).
Antimicrobial and Anticancer Agents
The synthesis of novel 5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyrano[2,3-c]pyrazoles and 6-(thiophene-2-carbonyl)-7-(trifluoromethyl)pyrano[2,3-d]pyrimidines bearing a chromone ring, through a green one-pot synthesis method, has led to compounds with significant in vitro anticancer activity against various cancer cell lines (T. Ali et al., 2021). This underscores the potential of derivatives of this compound in developing new cancer treatments.
Fluorination and Oxidation Techniques
The application of metal-free fluorination and oxidation techniques to pyrazoles, including those related to the compound of interest, has opened up new avenues for creating fluorinated derivatives with potential applications in medicinal chemistry and materials science. The use of Selectfluor for the fluorination of pyrazoles showcases a novel approach to modifying the chemical structure and properties of pyrazole-based compounds (H. Bonacorso et al., 2015).
Advanced Material Synthesis
Research into the synthesis and characterization of new heterocyclic systems, such as spiro-fused (C2)-azirino-(C4)-pyrazolones, demonstrates the compound's potential as a precursor in the creation of advanced materials with unique properties (Wolfgang Holzer et al., 2003). Such studies contribute to the expanding knowledge base on the utility of pyrazolone derivatives in various fields of chemistry and materials science.
Properties
IUPAC Name |
4-[(2-chlorophenyl)iminomethyl]-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O/c12-7-3-1-2-4-8(7)16-5-6-9(11(13,14)15)17-18-10(6)19/h1-5H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGYHBKWPSVDIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(NNC2=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2768808.png)
![1-({5-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl}carbonyl)piperidine](/img/structure/B2768809.png)



![4-(dipropylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2768813.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2768818.png)

![N-(2-bromophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2768821.png)



![Benzyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2768829.png)
